Cas no 1341763-69-6 (2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol)

2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol
- 1341763-69-6
- AKOS013290254
- EN300-1625681
- SCHEMBL15465508
-
- インチ: 1S/C10H16N2O/c1-2-12-9(6-7-11-12)8-4-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3
- InChIKey: CZMVOXQZPVXGGA-UHFFFAOYSA-N
- ほほえんだ: OC1CCCC1C1=CC=NN1CC
計算された属性
- せいみつぶんしりょう: 180.126263138g/mol
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1625681-0.1g |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 0.1g |
$678.0 | 2023-06-04 | ||
Enamine | EN300-1625681-0.5g |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 0.5g |
$739.0 | 2023-06-04 | ||
Enamine | EN300-1625681-1000mg |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 1000mg |
$628.0 | 2023-09-22 | ||
Enamine | EN300-1625681-100mg |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 100mg |
$553.0 | 2023-09-22 | ||
Enamine | EN300-1625681-5000mg |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-1625681-50mg |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-1625681-10000mg |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 10000mg |
$2701.0 | 2023-09-22 | ||
Enamine | EN300-1625681-0.05g |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 0.05g |
$647.0 | 2023-06-04 | ||
Enamine | EN300-1625681-5.0g |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 5g |
$2235.0 | 2023-06-04 | ||
Enamine | EN300-1625681-10.0g |
2-(1-ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol |
1341763-69-6 | 10g |
$3315.0 | 2023-06-04 |
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-olに関する追加情報
Professional Introduction to 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol (CAS No. 1341763-69-6)
2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol, a compound with the chemical identifier CAS No. 1341763-69-6, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a cyclopentanone core linked to a pyrazole moiety, has garnered attention due to its unique structural properties and potential biological activities. The pyrazole ring, known for its versatility in drug design, introduces a range of possible interactions with biological targets, making this molecule a promising candidate for further investigation.
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The integration of the cyclopentanone group with the ethyl-substituted pyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired carbon-carbon bonds, demonstrating the compound's synthetic accessibility despite its complex architecture.
Recent research in the field of heterocyclic compounds has underscored the importance of pyrazole derivatives in medicinal chemistry. The< strong>1-Ethyl-1H-pyrazol-5-yl moiety in this compound is particularly noteworthy, as it has been shown to exhibit various pharmacological effects. Studies have indicated that such pyrazole-based structures can interact with enzymes and receptors involved in inflammatory pathways, making them potential candidates for therapeutic applications. The cyclopentanone part of the molecule adds another layer of complexity, offering opportunities for further functionalization and derivatization to enhance bioactivity.
In vitro studies have begun to explore the pharmacological profile of 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol, revealing intriguing properties that warrant deeper investigation. Initial experiments suggest that this compound may possess anti-inflammatory and analgesic effects, which are critical for developing new treatments for chronic pain and inflammatory disorders. The< strong>cyclopentanone group is known to influence the pharmacokinetic properties of molecules, potentially leading to improved oral bioavailability and longer-lasting therapeutic effects.
The integration of computational chemistry methods has further advanced the understanding of this compound's behavior. Molecular modeling studies have been employed to predict how 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol interacts with biological targets at the molecular level. These simulations have provided valuable insights into its binding affinity and mechanism of action, guiding experimental design and optimizing lead compounds for clinical development. The synergy between experimental synthesis and computational analysis exemplifies the modern approach to drug discovery.
Future directions in research on 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol include exploring its potential as an intermediate in more complex drug molecules. By leveraging its unique structural features, chemists can design derivatives with enhanced specificity and efficacy. Additionally, investigating its interactions with cellular pathways may uncover new therapeutic applications beyond inflammation and pain management. The versatility of this compound underscores its significance as a building block in medicinal chemistry.
The development of novel pharmaceuticals relies heavily on the discovery and optimization of bioactive molecules like 2-(1-Ethyl-1H-pyrazol-5-yl)cyclopentan-1-ol. Its combination of structural complexity and promising biological activity positions it as a key player in ongoing research efforts. As methodologies for synthesis and analysis continue to evolve, the potential applications of this compound are expected to expand, contributing to advancements in human health and disease treatment.
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